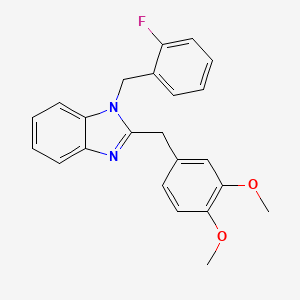

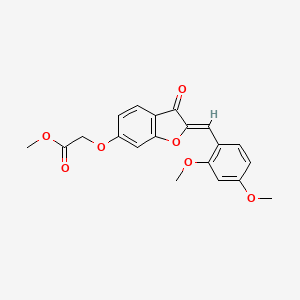

![molecular formula C25H25N3O B2472712 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide CAS No. 1795300-89-8](/img/structure/B2472712.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, they represent an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 °C .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” mainly involve its interactions with FGFR1, 2, and 3 . It exhibits potent FGFR inhibitory activity, which can inhibit cell proliferation and induce apoptosis .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its yield and melting point can be determined . Spectroscopic techniques like ATR-FTIR and NMR can provide information about its functional groups and structure .Scientific Research Applications

1. Functionalization in Agrochemicals and Functional Materials

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide is derived from the functionalization of 1H-pyrrolo[2,3-b]pyridine, a process studied for creating new compounds aimed at agrochemicals and functional materials. These compounds have shown high fungicidal activity, highlighting their potential in agricultural applications (Minakata et al., 1992).

2. Synthesis of Pharmaceutical Intermediates

The compound has been used in the synthesis of key pharmaceutical intermediates. For example, the practical synthesis of a related compound, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, has been reported, indicating the significance of this compound in pharmaceutical research (Wang et al., 2006).

3. C-H Bond Activation in Organic Chemistry

The compound has been utilized in organic chemistry, particularly in reactions involving C-H bond activation. A study reported the use of N-amino-7-azaindole as a bidentate directing group for ruthenium-catalyzed C-H alkenylation/annulation, which is closely related to the compound (Sagara et al., 2019).

4. Enantioselective Synthesis in Organic Chemistry

Research has shown the compound's relevance in enantioselective synthesis, a critical aspect of organic chemistry. For instance, the Cr(III)(salen)Cl catalyzed enantioselective intramolecular addition of tertiary enamides to ketones has been demonstrated, which is a process related to the synthesis of this compound (Yang et al., 2009).

5. Antitumor Activity in Cancer Research

The derivative of this compound has been synthesized and evaluated for antitumor activity, indicating its potential use in cancer research. Notably, certain analogues have shown effectiveness against diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer, by inhibiting cyclin-dependent kinase 1 and inducing apoptosis (Carbone et al., 2013).

Mechanism of Action

The mechanism of action of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide” involves the inhibition of FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation can lead to cancer . Therefore, inhibiting this pathway represents an attractive strategy for cancer therapy .

Future Directions

The future directions for the research on “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide” could involve further optimization of the compound to enhance its FGFR inhibitory activity . Additionally, more studies could be conducted to explore its potential applications in cancer therapy .

properties

IUPAC Name |

3,3-diphenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O/c29-24(26-16-8-17-28-18-14-22-13-7-15-27-25(22)28)19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-7,9-15,18,23H,8,16-17,19H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTSDAJLQDFPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCCN2C=CC3=C2N=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2472629.png)

![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)

![[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2472637.png)

![4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2472641.png)

![N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2472650.png)

![N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2472652.png)